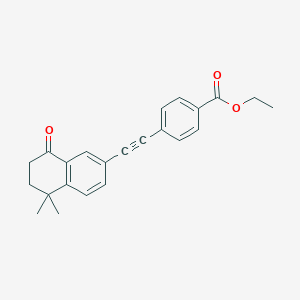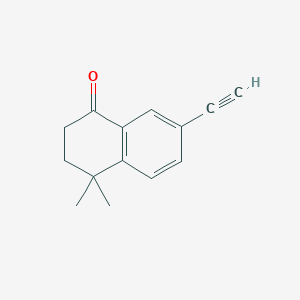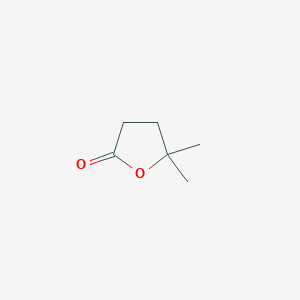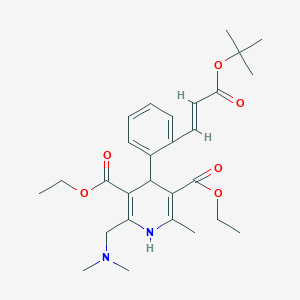
Teludipine
概要
説明
Molecular Structure Analysis
The molecular structure of Teludipine is characterized by its chemical formula, C28H38N2O6, and its molecular weight, 498.61 . It is a dihydropyridine derivative .Physical And Chemical Properties Analysis
This compound has a molecular formula of C28H38N2O6 and a molecular weight of 498.61 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Multidrug-Resistant Malignancies : Teludipine has been shown to have daunorubicin resistance-reversing activity, which may be useful when combined with chemotherapy in treating multidrug-resistant malignancies. This was demonstrated in a study exploring the effects of R-enantiomer (GR66234A) and L-enantiomer (GR66235A) of telupidine on cell lines displaying the multidrug-resistant phenotype (Tolomeo et al., 1994).
Chronic Hepatitis B Treatment : this compound, also referred to as telbivudine in some studies, has been found to be effective in treating chronic hepatitis B. It has shown superior effects in improving renal function compared to lamivudine, and its use is considered valuable in clinical practice (Han et al., 2016). Further, telbivudine has demonstrated better outcomes than lamivudine in terms of non-detectable viremia, HBeAg loss, and viral resistance, as indicated in the 2-Year GLOBE trial results (Liaw et al., 2009).
Prevention of Mother-to-Child Transmission of Hepatitis B : The use of telbivudine in late pregnancy for highly viremic mothers has been equally effective in reducing hepatitis B mother-to-child transmission when compared with lamivudine (Zhang et al., 2014).
Liver Failure Treatment : In patients with liver failure due to chronic HBV infection, short-term treatment with telbivudine has shown superiority over lamivudine in improving patient condition (Wang et al., 2013).
General Safety and Efficacy : Telbivudine has been approved for the treatment of chronic hepatitis B, demonstrating antiviral potency and well-tolerated side effects, which suggests its suitability for long-term therapy (Osborn, 2009).
作用機序
Target of Action
Teludipine, a dihydropyridine derivative, primarily targets the calcium channels . Calcium channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
This compound acts as a calcium channel blocker . It inhibits the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to a reduction in peripheral vascular resistance and a decrease in blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle cells, leading to vasodilation . This results in a decrease in peripheral vascular resistance, which can lower blood pressure and potentially provide therapeutic benefits for conditions like hypertension .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as diet, lifestyle, and exposure to environmental pollutants can impact how a drug is metabolized and excreted . Additionally, the gut microbiota can influence drug metabolism and efficacy . .
Safety and Hazards
特性
IUPAC Name |
diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLVJXTUCNPMDC-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108687-08-7 | |
| Record name | Teludipine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELUDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Teludipine and how does it work?
A1: this compound is a dihydropyridine derivative classified as a calcium channel blocker. While its primary mechanism of action involves blocking calcium channels, research indicates this compound can also reverse multidrug resistance (MDR) in certain cancer cells. This effect was observed to be stronger than Verapamil, another calcium channel blocker [, ].
Q2: How effective is this compound in reversing Daunorubicin resistance compared to other agents, and does the cell line type affect this?
A2: Studies using this compound enantiomers (GR66234A and GR66235A) showed greater efficacy in reversing Daunorubicin resistance compared to Verapamil in two MDR cell lines: ARNII (erythroleukemia) and MCF 7/R (breast cancer). Interestingly, the difference in activity between this compound and Verapamil was more pronounced in the ARNII cell line. Despite this difference in activity, there were no significant variations in cellular Daunorubicin accumulation or intracellular distribution between the two cell lines when exposed to this compound [].
Q3: Does the calcium channel blocking activity of this compound play a role in its MDR reversing capabilities?
A3: The R-enantiomer of this compound (GR66234A) exhibits low calcium channel antagonistic activity. This suggests that its MDR reversing effects might not be solely attributed to calcium channel blocking, indicating potential alternative mechanisms of action []. This characteristic makes GR66234A a potentially valuable candidate for combination chemotherapy in MDR malignancies.
Q4: What are the potential implications of this compound's MDR reversing activity for cancer treatment?
A4: this compound's ability to reverse MDR, particularly with its R-enantiomer showing low calcium channel blocking activity, highlights its potential as an adjuvant therapy in MDR cancers. Further research is crucial to explore its clinical applicability and effectiveness in enhancing chemotherapy outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




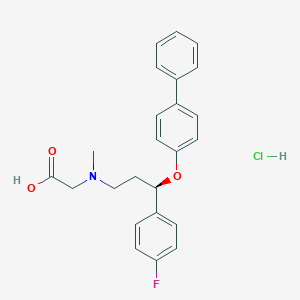


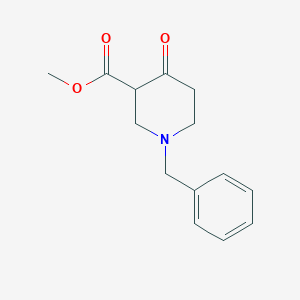


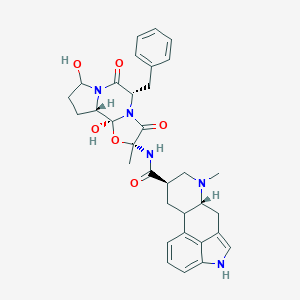
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)
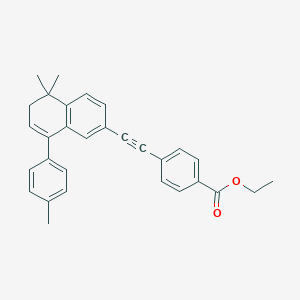
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
